molecular formula C27H25F3N6O2S B12378763 Dgk|AE-IN-1

Dgk|AE-IN-1

カタログ番号: B12378763
分子量: 554.6 g/mol
InChIキー: COWCRHWOKQJCGT-KRWDZBQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of Dgk|AE-IN-1 involves the preparation of heteroaryl fluoroalkenes, which are key intermediates in the production of DGK inhibitors . The synthetic route typically includes the following steps:

    Formation of Heteroaryl Fluoroalkenes: This involves the reaction of heteroaryl compounds with fluoroalkylating agents under specific conditions.

    Purification: The crude product is purified using chromatographic techniques to obtain the desired compound with high purity.

    Characterization: The final product is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity.

Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring consistency and quality control throughout the process.

化学反応の分析

Dgk|AE-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Dgk|AE-IN-1 has a wide range of scientific research applications, including:

類似化合物との比較

Dgk|AE-IN-1 can be compared with other diacylglycerol kinase inhibitors, such as R59949 and ritanserin . These compounds also inhibit diacylglycerol kinase but may differ in their specificity, potency, and therapeutic applications. This compound is unique in its structure and mechanism of action, making it a valuable tool for studying diacylglycerol kinase and its role in various diseases.

Similar Compounds

特性

分子式

C27H25F3N6O2S

分子量

554.6 g/mol

IUPAC名

N-[2-[(3S)-3-(aminomethyl)piperidin-1-yl]-4-phenoxy-3-(trifluoromethyl)phenyl]-2-pyridazin-4-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C27H25F3N6O2S/c28-27(29,30)23-22(38-19-6-2-1-3-7-19)9-8-20(24(23)36-12-4-5-17(13-31)15-36)34-25(37)21-16-39-26(35-21)18-10-11-32-33-14-18/h1-3,6-11,14,16-17H,4-5,12-13,15,31H2,(H,34,37)/t17-/m0/s1

InChIキー

COWCRHWOKQJCGT-KRWDZBQOSA-N

異性体SMILES

C1C[C@H](CN(C1)C2=C(C=CC(=C2C(F)(F)F)OC3=CC=CC=C3)NC(=O)C4=CSC(=N4)C5=CN=NC=C5)CN

正規SMILES

C1CC(CN(C1)C2=C(C=CC(=C2C(F)(F)F)OC3=CC=CC=C3)NC(=O)C4=CSC(=N4)C5=CN=NC=C5)CN

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。